

Application Notes and Protocols: Synthesis of Diorganotin(IV) 2,5-Pyridinedicarboxylates

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Compound of Interest

Compound Name: 2,5-Pyridinedicarboxylic acid

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This document provides detailed protocols for the synthesis of various diorganotin(IV) 2,5-pyridinedicarboxylates. These compounds are of interest for their potential applications in materials science and medicinal chemistry, including their activity as anticancer agents. The protocols are based on established literature, offering a step-by-step guide for the reproducible synthesis and characterization of these compounds.

Introduction

Diorganotin(IV) carboxylates are a class of organometallic compounds that have garnered significant attention due to their diverse structural motifs and wide range of applications, from catalysis to potential therapeutic agents. The self-assembly of diorganotin(IV) oxides with dicarboxylic acids, such as **2,5-pyridinedicarboxylic acid**, can lead to the formation of coordination polymers or discrete macrocyclic structures. The final architecture is often influenced by the nature of the organic substituents on the tin atom and the solvent system used.

Recent studies have highlighted the potential of organotin compounds as anticancer agents. Their mechanism of action is believed to involve the induction of apoptosis through a cascade of cellular events. Understanding this pathway is crucial for the rational design of new, more effective organotin-based therapeutics.

Experimental Protocols

The following protocols describe the synthesis of three distinct diorganotin(IV) 2,5-pyridinedicarboxylates, differing by the organic groups attached to the tin atom (methyl, n-butyl, and phenyl).

Synthesis of Polymeric Dimethyltin(IV) 2,5-Pyridinedicarboxylate ($[\{\text{Me}_2\text{Sn}(2,5\text{-pdc})\}_n]$)

Materials:

- Dimethyltin(IV) oxide (Me_2SnO)
- **2,5-Pyridinedicarboxylic acid** (H_2pdc)
- Toluene
- Ethanol

Procedure:

- In a suitable reaction vessel, combine equimolar amounts of dimethyltin(IV) oxide and **2,5-pyridinedicarboxylic acid**.
- Add a solvent mixture of toluene and ethanol in a 5:1 ratio.
- Stir the reaction mixture at room temperature. The product will precipitate out of the solution.
- Isolate the solid product by filtration.
- Wash the product with the toluene/ethanol solvent mixture.
- Dry the product under vacuum to yield $[\{\text{Me}_2\text{Sn}(2,5\text{-pdc})\}_n]$ as a white solid.

Synthesis of Trinuclear Di-n-butyltin(IV) 2,5-Pyridinedicarboxylate ($[\{\text{nBu}_2\text{Sn}(2,5\text{-pdc})(\text{H}_2\text{O})\}_3]$)

Materials:

- Di-n-butyltin(IV) oxide (nBu_2SnO)
- **2,5-Pyridinedicarboxylic acid** (H_2pdc)
- Toluene
- Ethanol

Procedure:

- Combine equimolar amounts of di-n-butyltin(IV) oxide and **2,5-pyridinedicarboxylic acid** in a reaction vessel.
- Add a 5:1 solvent mixture of toluene and ethanol.
- Stir the mixture at room temperature. The product will precipitate from the solution.
- Collect the solid product by filtration.
- Wash the isolated solid with the toluene/ethanol solvent mixture.
- Dry the product under vacuum to obtain $[\{\text{nBu}_2\text{Sn}(\text{2,5-pdc})(\text{H}_2\text{O})\}_3]$ as a white solid.

Synthesis of Trinuclear Diphenyltin(IV) 2,5-Pyridinedicarboxylate ($[\{\text{Ph}_2\text{Sn}(\text{2,5-pdc})(\text{H}_2\text{O})\}_3]$)

Materials:

- Diphenyltin(IV) oxide (Ph_2SnO)
- **2,5-Pyridinedicarboxylic acid** (H_2pdc)
- Toluene
- Ethanol

Procedure:

- In a reaction flask, place equimolar amounts of diphenyltin(IV) oxide and **2,5-pyridinedicarboxylic acid**.
- Add a 5:1 toluene/ethanol solvent mixture.
- Stir the suspension at room temperature, allowing the product to precipitate.
- Isolate the product by filtration.
- Wash the solid with the toluene/ethanol solvent mixture.
- Dry the final product under vacuum to yield $[\{\text{Ph}_2\text{Sn}(2,5\text{-pdc})(\text{H}_2\text{O})\}_3]$ as a white solid.

Data Presentation

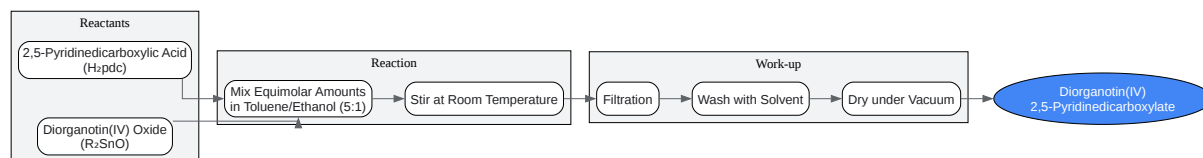
The following table summarizes the reported yields for the synthesized diorganotin(IV) 2,5-pyridinedicarboxylates. Detailed characterization data such as melting points and specific spectroscopic data were not fully reported in the primary literature.

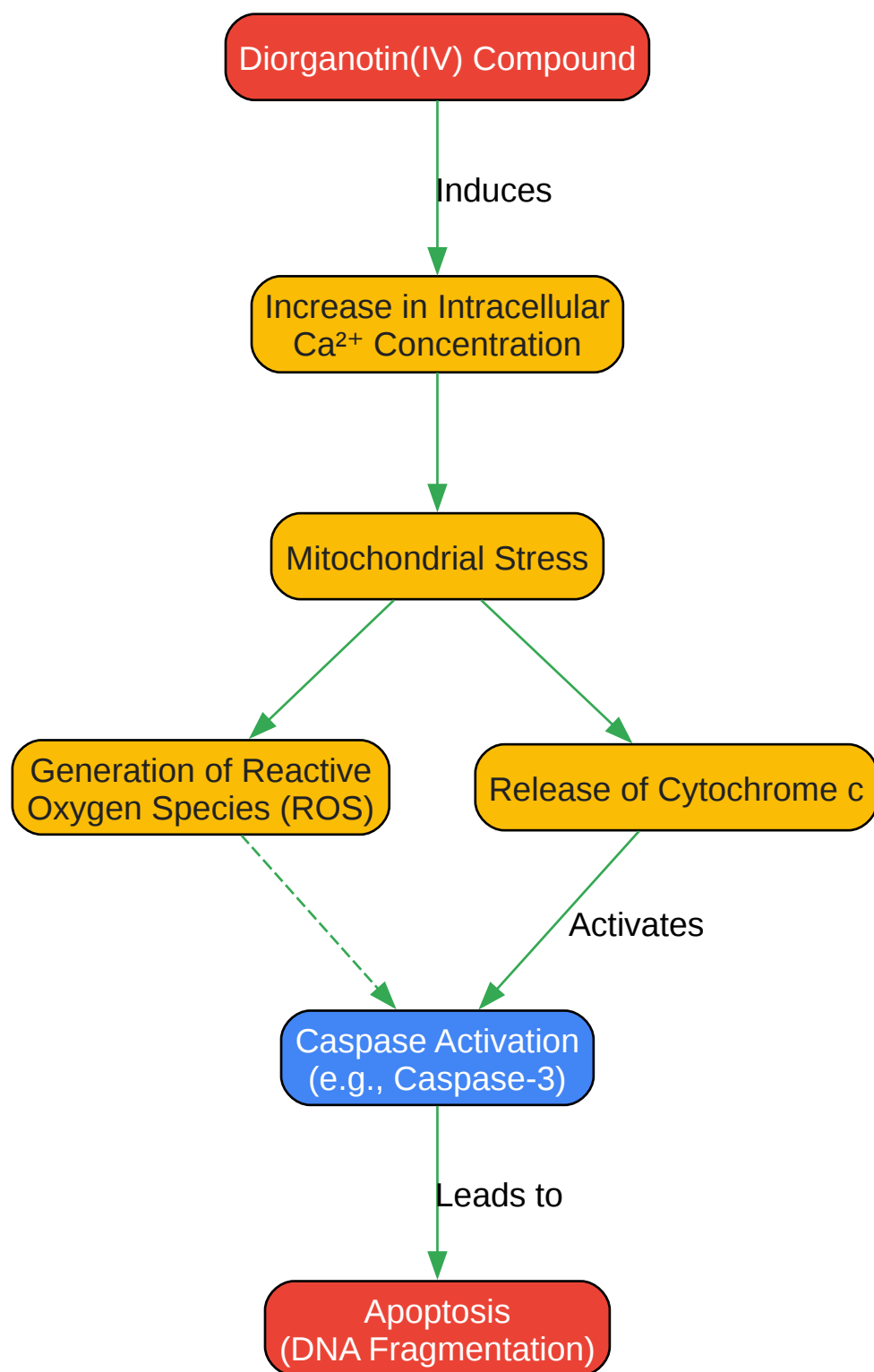
Compound	R Group	Yield (%)	Melting Point (°C)	IR Data (cm ⁻¹)	¹ H NMR (δ, ppm)	¹³ C NMR (δ, ppm)	¹¹⁹ Sn NMR (δ, ppm)
$[\{\text{Me}_2\text{Sn}(2,5\text{-pdc})\}_n]$	Methyl	76	Not Reported	Not Reported	Not Reported	Not Reported	Not Reported
$[\{\text{nBu}_2\text{Sn}(2,5\text{-pdc})(\text{H}_2\text{O})\}_3]$	n-Butyl	76	Not Reported	Not Reported	Not Reported	Not Reported	Not Reported
$[\{\text{Ph}_2\text{Sn}(2,5\text{-pdc})(\text{H}_2\text{O})\}_3]$	Phenyl	81	Not Reported	Not Reported	Not Reported	Not Reported	Not Reported

Visualizations

Experimental Workflow

The following diagram illustrates the general step-by-step synthesis process for diorganotin(IV) 2,5-pyridinedicarboxylates.





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